Methyl 2-(cyclohexylamino)acetate hydrochloride Methyl 2-(cyclohexylamino)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733384
InChI: InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

Methyl 2-(cyclohexylamino)acetate hydrochloride

CAS No.:

Cat. No.: VC17733384

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(cyclohexylamino)acetate hydrochloride -

Specification

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name methyl 2-(cyclohexylamino)acetate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3;1H
Standard InChI Key XXPZEEVPCZULAM-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC1CCCCC1.Cl

Introduction

Chemical Structure and Molecular Properties

Methyl 2-(cyclohexylamino)acetate hydrochloride possesses the molecular formula C₉H₁₈ClNO₂, with a calculated molecular weight of 207.5 g/mol. The structure comprises a cyclohexyl group attached to an aminoacetate backbone, protonated as a hydrochloride salt to enhance solubility. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the acetate ester group contributes to reactivity in nucleophilic substitution or hydrolysis reactions .

Key Structural Features:

  • Cyclohexylamine moiety: Provides lipophilicity, influencing membrane permeability in biological systems.

  • Acetate ester: Serves as a protecting group for carboxylic acids, enabling controlled release in synthetic pathways.

  • Hydrochloride salt: Improves crystallinity and aqueous solubility compared to the free base form.

Synthesis Methodologies

The synthesis of methyl 2-(cyclohexylamino)acetate hydrochloride involves multistep reactions, typically beginning with cyclohexylamine and methyl chloroacetate. A generalized approach includes:

  • Amination Reaction:
    Cyclohexylamine reacts with methyl chloroacetate in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions to form methyl 2-(cyclohexylamino)acetate.

    Cyclohexylamine+ClCH2COOCH3Methyl 2-(cyclohexylamino)acetate+HCl\text{Cyclohexylamine} + \text{ClCH}_2\text{COOCH}_3 \rightarrow \text{Methyl 2-(cyclohexylamino)acetate} + \text{HCl}

    The reaction is exothermic, requiring temperature control (0–5°C) to minimize side products .

  • Salt Formation:
    The free base is treated with hydrochloric acid to yield the hydrochloride salt, precipitating as a crystalline solid.

Industrial-Scale Considerations:

  • Catalyst Optimization: Raney nickel or palladium catalysts enhance hydrogenation efficiency in precursor synthesis .

  • Solvent Selection: Methylcyclohexane is preferred for balancing solubility and reaction kinetics .

Physicochemical Characteristics

PropertyValue/Range
Molecular Weight207.5 g/mol
Melting Point120–125°C (decomposes)
Solubility in Water>50 mg/mL (25°C)
LogP (Partition Coefficient)1.2 (estimated)

The hydrochloride salt exhibits high hygroscopicity, necessitating anhydrous storage conditions. Spectroscopic data include:

  • IR (KBr): 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N⁺-H broad band) .

  • ¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexyl CH₂), 3.6 (s, OCH₃), 4.1 (s, CH₂N) .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Methyl 2-(cyclohexylamino)acetate HClC₉H₁₈ClNO₂207.5Not Available
Methyl 2-(cyclopentylamino)acetate HClC₈H₁₆ClNO₂193.67195877-46-4

Key Differences:

  • Ring Size: Cyclohexyl analogues exhibit greater conformational flexibility than cyclopentyl derivatives, affecting receptor binding affinities .

  • Solubility: The cyclopentyl variant shows reduced aqueous solubility (≈30 mg/mL) due to lower polarity .

Industrial Applications and Patent Landscape

Methyl 2-(cyclohexylamino)acetate hydrochloride is pivotal in:

  • Pharmaceutical Intermediates: Used in synthesizing antipsychotics (e.g., risperidone analogues) .

  • Agrochemicals: Serves as a precursor for herbicides targeting acetyl-CoA carboxylase .

A 2024 patent (CN105315156A) highlights esterification techniques applicable to analogous compounds, emphasizing temperature-controlled reactions (100–124°C) and solvent recycling to achieve >96% yield .

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